molecular formula C18H16N2O B351111 2-(2-methylphenyl)-N-(8-quinolinyl)acetamide CAS No. 930987-28-3

2-(2-methylphenyl)-N-(8-quinolinyl)acetamide

Cat. No.: B351111
CAS No.: 930987-28-3
M. Wt: 276.3g/mol
InChI Key: LDWOFPZLCLCFFL-UHFFFAOYSA-N
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Description

2-(2-methylphenyl)-N-(8-quinolinyl)acetamide is an organic compound that features a quinoline ring and a substituted acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methylphenyl)-N-(8-quinolinyl)acetamide typically involves the reaction of 2-methylphenylacetic acid with quinoline-8-amine. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-methylphenyl)-N-(8-quinolinyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the acetamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives of the quinoline ring.

    Reduction: Reduced forms of the acetamide group.

    Substitution: Substituted acetamide derivatives.

Scientific Research Applications

2-(2-methylphenyl)-N-(8-quinolinyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-methylphenyl)-N-(8-quinolinyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-methylquinoline: Shares the quinoline ring but lacks the acetamide group.

    N-(quinolin-8-yl)acetamide: Similar structure but without the 2-methylphenyl substitution.

Uniqueness

2-(2-methylphenyl)-N-(8-quinolinyl)acetamide is unique due to the presence of both the 2-methylphenyl and quinoline moieties, which confer distinct chemical and biological properties. This combination allows for specific interactions and applications that are not possible with the individual components alone.

Properties

CAS No.

930987-28-3

Molecular Formula

C18H16N2O

Molecular Weight

276.3g/mol

IUPAC Name

2-(2-methylphenyl)-N-quinolin-8-ylacetamide

InChI

InChI=1S/C18H16N2O/c1-13-6-2-3-7-15(13)12-17(21)20-16-10-4-8-14-9-5-11-19-18(14)16/h2-11H,12H2,1H3,(H,20,21)

InChI Key

LDWOFPZLCLCFFL-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1CC(=O)NC2=CC=CC3=C2N=CC=C3

Canonical SMILES

CC1=CC=CC=C1CC(=O)NC2=CC=CC3=C2N=CC=C3

Origin of Product

United States

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